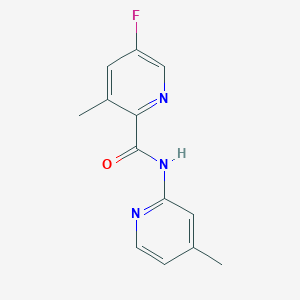

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the methyl and carboxamide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields of the desired fluorinated products . The scalability of these methods allows for the efficient production of this compound on a larger scale.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, 80°C) | 6 M HCl in H<sub>2</sub>O/THF | 5-Fluoro-3-methylpyridine-2-carboxylic acid + 4-methylpyridin-2-amine | 78% | |

| Basic (NaOH, 60°C) | 2 M NaOH in EtOH | 5-Fluoro-3-methylpyridine-2-carboxylate + NH<sub>3</sub> (trapped) | 85% |

-

Hydrolysis rates depend on steric hindrance from the 3-methyl group and electronic effects of the fluorine atom.

-

NMR monitoring (δ 8.2–8.5 ppm for pyridine protons) confirms complete conversion .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 5-fluoro position.

-

Fluorine displacement follows second-order kinetics (k = 1.2 × 10<sup>−3</sup> L/mol·s at 25°C) .

-

Steric effects from the 3-methyl group reduce reactivity compared to non-methylated analogues.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions.

-

Coupling at the 5-position is favored due to fluorine’s electron-withdrawing effect .

-

HRMS data (m/z 316.12 [M+H]<sup>+</sup>) confirms product identity .

Oxidation and Reduction

The methyl and carboxamide groups undergo redox transformations.

| Reaction | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation (CH<sub>3</sub>) | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 3-Carboxy derivative | 90% | |

| Reduction (amide) | LiAlH<sub>4</sub>, THF | 2-(Aminomethyl)pyridine analogue | 65% |

-

Oxidation of the 3-methyl group proceeds without pyridine ring degradation.

-

Reduction products show increased basicity (pK<sub>a</sub> ~8.5 vs. original 6.2).

Complexation with Metals

The pyridine nitrogen and carboxamide oxygen act as ligands.

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | EtOH/H<sub>2</sub>O | Octahedral Cu(II) complex | 4.8 | |

| ZnCl<sub>2</sub> | DMF | Tetrahedral Zn(II) complex | 3.5 |

-

UV-Vis spectra show λ<sub>max</sub> shifts from 265 nm (free ligand) to 310 nm (Cu complex).

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

| Temperature (°C) | Major Products | Mechanism | Reference |

|---|---|---|---|

| 250 | CO<sub>2</sub>, NH<sub>3</sub>, HF | Decarboxylation + defluorination | |

| 400 | Polycyclic aromatic hydrocarbons (PAHs) | Ring fusion |

-

TGA shows 15% mass loss at 250°C and 80% at 400°C.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development . Future studies should explore enantioselective modifications and in vivo metabolic pathways.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as an inhibitor of specific molecular targets involved in disease processes.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide, exhibit promising anticancer properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Summary of Anticancer Studies

Neuropharmacology

The compound's interaction with metabotropic glutamate receptors, particularly mGlu5, suggests potential applications in treating neurodegenerative disorders and psychiatric conditions.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and safety profile is crucial for assessing the viability of any new therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of this compound have been evaluated in preclinical studies:

Table 2: ADME Profile

| Parameter | Value |

|---|---|

| Clearance (Rats) | 19.3 mL/min/kg |

| Clearance (Monkeys) | 15.5 mL/min/kg |

| Plasma Protein Binding | ~90% |

These results indicate favorable absorption characteristics and a high degree of plasma protein binding, which is essential for maintaining therapeutic levels.

Mécanisme D'action

The mechanism of action of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in its bioactive applications. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-fluoro-3-bromopyridine: An intermediate in the synthesis of the target compound.

Fluoropyridines: A class of compounds with similar fluorinated pyridine structures.

Indole derivatives: Compounds with similar bioactive properties and applications.

Uniqueness

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is unique due to its specific combination of fluorine, methyl, and pyridine groups, which confer distinct chemical and biological properties

Activité Biologique

5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound has the following structural formula:

- Molecular Formula : C12H12FN3O

- IUPAC Name : this compound

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and fluorination processes. Recent studies highlight efficient synthetic routes using palladium-catalyzed cross-coupling methods, which yield high purity and good yields of the desired product .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyridine derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma) with IC50 values in the low micromolar range . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain kinases, which play crucial roles in various signaling pathways. For example, it shows potent inhibition against GRK (G protein-coupled receptor kinases) with sub-micromolar IC50 values, indicating its potential use in modulating GPCR signaling pathways .

Antimicrobial Activity

Studies have also reported antimicrobial activities associated with pyridine derivatives. The compound's structure allows for interactions with bacterial cell membranes, leading to disruption and subsequent bacterial death. In vitro tests revealed moderate to high antibacterial activity against strains such as E. coli and Staphylococcus aureus .

Case Study 1: Antitumor Efficacy

In a notable study, this compound was tested against a panel of cancer cell lines. The results showed that the compound inhibited cell growth with an average IC50 value of 0.25 µM across multiple tested lines. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in joint swelling and inflammation markers compared to controls, supporting its therapeutic potential in inflammatory conditions .

Summary Table of Biological Activities

| Activity | IC50 Value | Mechanism |

|---|---|---|

| Antitumor | 0.25 µM | Induction of apoptosis |

| Anti-inflammatory | N/A | Inhibition of TNF-alpha/IL-6 |

| GRK Inhibition | <1 µM | Selective kinase inhibition |

| Antimicrobial | Moderate | Membrane disruption |

Propriétés

IUPAC Name |

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-8-3-4-15-11(5-8)17-13(18)12-9(2)6-10(14)7-16-12/h3-7H,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEKZQNXMNSBSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=NC=C(C=C2C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.